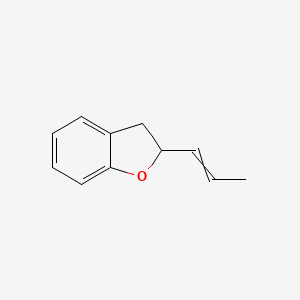![molecular formula C15H13AsN4O3 B14268255 {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid CAS No. 134249-28-8](/img/structure/B14268255.png)
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid is a chemical compound with the molecular formula C15H13AsN4O3 and a molecular weight of 372.21032 g/mol . This compound is characterized by its unique structure, which includes an arsonic acid group and an azo linkage connecting an aminoquinoline moiety to a phenyl ring .
Méthodes De Préparation
The synthesis of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid typically involves the following steps:
Diazotization: The amino group of 8-aminoquinoline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylarsonic acid under alkaline conditions to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The arsonic acid group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of arsonate esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Applications De Recherche Scientifique
{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific cellular pathways involved in diseases.
Industry: It is used in the development of dyes and pigments due to its azo linkage, which imparts vibrant colors to materials.
Mécanisme D'action
The mechanism of action of {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s arsonic acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the azo linkage and aminoquinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar compounds to {4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid include:
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzenesulfonic acid: This compound has a sulfonic acid group instead of an arsonic acid group, which affects its reactivity and biological activity.
4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenylphosphonic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
134249-28-8 |
|---|---|
Formule moléculaire |
C15H13AsN4O3 |
Poids moléculaire |
372.21 g/mol |
Nom IUPAC |
[4-[(8-aminoquinolin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C15H13AsN4O3/c17-13-7-8-14(12-2-1-9-18-15(12)13)20-19-11-5-3-10(4-6-11)16(21,22)23/h1-9H,17H2,(H2,21,22,23) |
Clé InChI |
ZFQLFJPACNKPCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)N)N=NC3=CC=C(C=C3)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


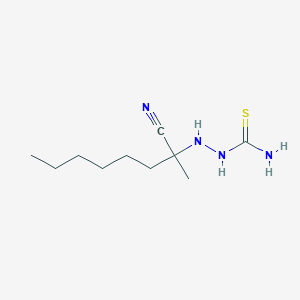
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
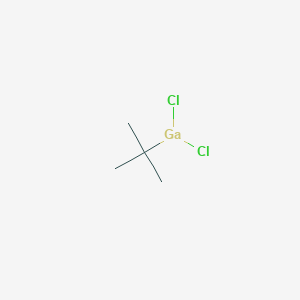
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
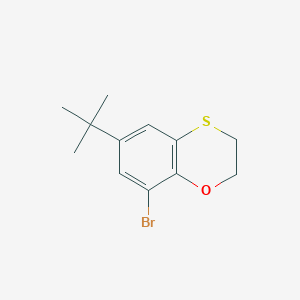
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
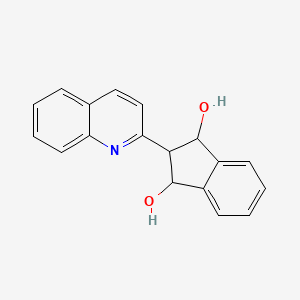
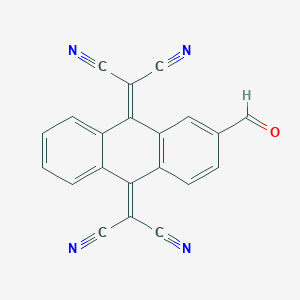
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
